2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole
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Overview
Description
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole is a heterocyclic compound that combines the structural features of quinoxaline and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoxaline derivatives with oxazole precursors under specific conditions. For example, the reaction can be carried out using a base-promoted cyclization process, where the quinoxaline derivative is treated with an oxazole precursor in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce reduced quinoxaline derivatives .
Scientific Research Applications
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline and oxazole derivatives, such as:
Uniqueness
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole is unique due to its combined structural features of quinoxaline and oxazole, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel drugs and materials .
Properties
Molecular Formula |
C15H11N3O |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-quinoxalin-2-yl-3a,7a-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C15H11N3O/c1-2-6-11-10(5-1)16-9-13(17-11)15-18-12-7-3-4-8-14(12)19-15/h1-9,12,14H |
InChI Key |
NHMDCVAGFZNQCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4C=CC=CC4O3 |
Origin of Product |
United States |
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